Superior Therapeutic Potency in Luteal Insufficiency: A Direct Head-to-Head Clinical Trial
In a double-blind clinical trial evaluating the therapeutic effectiveness of promegestone for luteal insufficiency, promegestone at daily doses of 0.125 mg or 0.250 mg demonstrated a significantly superior potency compared to dydrogesterone administered at daily doses of 10 mg or 20 mg [1]. The statistical significance of this difference was reported as p < 0.001, confirming a robust and meaningful clinical advantage [1].
| Evidence Dimension | Therapeutic effectiveness / clinical potency in treating luteal insufficiency |
|---|---|
| Target Compound Data | Daily dose: 0.125 mg or 0.250 mg |
| Comparator Or Baseline | Dydrogesterone, daily dose: 10 mg or 20 mg |
| Quantified Difference | Promegestone dose is approximately 1/80th of the dydrogesterone dose; superior potency with p < 0.001 |
| Conditions | Double-blind clinical trial; human subjects with luteal insufficiency |
Why This Matters
For procurement in a clinical or research setting, this 80-fold difference in effective dose translates directly to a far lower required mass of active pharmaceutical ingredient (API) to achieve therapeutic efficacy, which can have significant implications for formulation costs and supply chain logistics.
- [1] Raynaud JP, et al. [Promegestone, a new progestin]. J Gynecol Obstet Biol Reprod (Paris). 1983;12(7):697-710. PMID: 6366037. View Source
